molecular formula C22H32N2O2 B13963356 cis-1-Neryl-4-piperonylpiperazine CAS No. 55436-45-8

cis-1-Neryl-4-piperonylpiperazine

Cat. No.: B13963356
CAS No.: 55436-45-8
M. Wt: 356.5 g/mol
InChI Key: PNLNRIWUGZICBX-OCKHKDLRSA-N
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Description

cis-1-Neryl-4-piperonylpiperazine: is a chemical compound with the molecular formula C22H32N2O2 It is characterized by the presence of a piperazine ring substituted with a neryl group and a piperonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Neryl-4-piperonylpiperazine typically involves the reaction of piperazine with neryl chloride and piperonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: cis-1-Neryl-4-piperonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

cis-1-Neryl-4-piperonylpiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-1-Neryl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: cis-1-Neryl-4-piperonylpiperazine is unique due to the combination of the neryl and piperonyl groups attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

55436-45-8

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3,7-dimethylocta-2,6-dienyl]piperazine

InChI

InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9-

InChI Key

PNLNRIWUGZICBX-OCKHKDLRSA-N

Isomeric SMILES

CC(=CCC/C(=C\CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C

Canonical SMILES

CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C

Origin of Product

United States

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